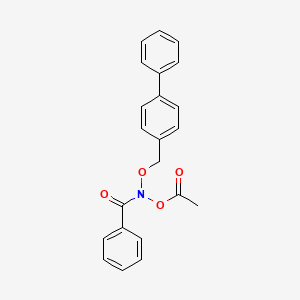
N-(Acetyloxy)-N-((1,1'-biphenyl)-4-ylmethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyloxy group, a biphenyl moiety, and a methoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the methoxy group: This step might involve the methylation of a hydroxyl group on the benzamide precursor using methyl iodide in the presence of a base.
Acetylation: The final step could involve the acetylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide: can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions might occur at the acetyloxy or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide: can be compared with other benzamide derivatives:
N-(Acetyloxy)-N-phenylbenzamide: Lacks the biphenyl moiety, which might affect its chemical properties and applications.
N-(Methoxy)-N-phenylbenzamide: Lacks the acetyloxy group, potentially altering its reactivity and biological activity.
The uniqueness of N-(Acetyloxy)-N-((1,1’-biphenyl)-4-ylmethoxy)benzamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
CAS No. |
139259-95-3 |
|---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[benzoyl-[(4-phenylphenyl)methoxy]amino] acetate |
InChI |
InChI=1S/C22H19NO4/c1-17(24)27-23(22(25)21-10-6-3-7-11-21)26-16-18-12-14-20(15-13-18)19-8-4-2-5-9-19/h2-15H,16H2,1H3 |
InChI Key |
XNPHDVFHLWSNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON(C(=O)C1=CC=CC=C1)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


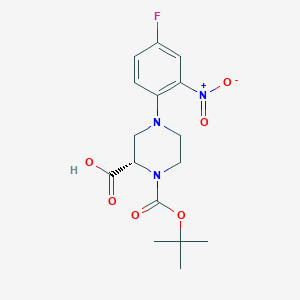

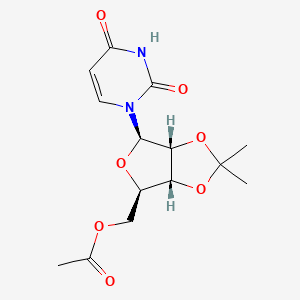

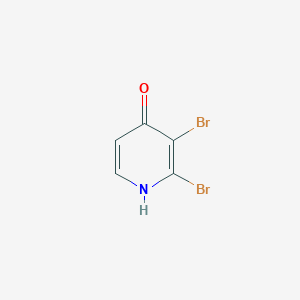
![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)


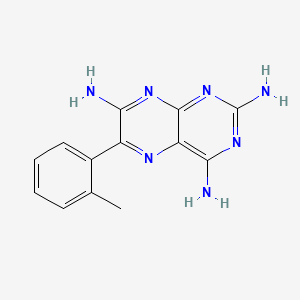


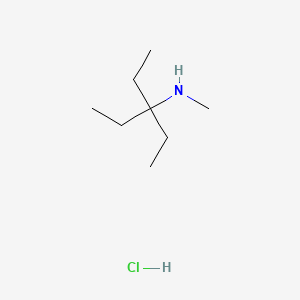
![ethyl 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetate](/img/structure/B13733931.png)

